(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone , often referred to as a thienopyridine derivative, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and receptor inhibition. This article reviews its biological activity through various studies, focusing on its mechanism of action, efficacy in cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound can be described with the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C19H24N4OS |
Molecular Weight | 364.48 g/mol |
Stereochemistry | Racemic |
Charge | Neutral |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in tumor growth and progression. Notably, it has been evaluated for its inhibitory effects on various kinases associated with cancer pathways.
EGFR Inhibition
Research has demonstrated that derivatives containing the thienopyridine moiety exhibit significant inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. In vitro assays have shown that compounds similar to the target compound effectively inhibit cell proliferation in EGFR-dependent cancer cell lines such as A549 and NCI-H1975. For instance, one study reported IC50 values of 15.629 μM for one derivative against H1975 cells, indicating effective inhibition at low concentrations .
Biological Activity Studies
Several studies have highlighted the compound's cytotoxic properties against different cancer cell lines:
- Cytotoxicity Assays : The compound was tested against various human cancer cell lines using the MTT assay. Results indicated that it exhibited selective cytotoxicity towards lung cancer cells (A549) and non-small cell lung cancer (NCI-H1975), with varying degrees of effectiveness.
- Structure-Activity Relationship (SAR) : Modifications to the pyrazole and thienopyridine components significantly influenced biological activity. For example, the introduction of methoxy groups enhanced solubility and bioavailability, which correlated with increased cytotoxic effects .
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled study involving the compound's analogs, researchers found that derivatives possessing both thienopyridine and pyrazole structures showed enhanced antiproliferative activity compared to those lacking these features. The study utilized various concentrations to determine IC50 values across different cell lines, confirming the compound's potential as a therapeutic agent in oncology.
Case Study 2: Receptor Binding Assays
Binding affinity studies conducted on the thienopyridine derivatives revealed strong interactions with EGFR and other kinases implicated in cancer signaling pathways. These findings suggest that the compound could serve as a lead in developing targeted therapies for cancers driven by EGFR mutations.
Propiedades
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-26-22(15-21(25-26)17-4-3-5-20(14-17)30-2)24(29)27-10-6-19(7-11-27)28-12-8-23-18(16-28)9-13-31-23/h3-5,9,13-15,19H,6-8,10-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQLVYSTYVQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(CC3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.